molecular formula CH5O4P B1219543 Methyl dihydrogen phosphate CAS No. 812-00-0

Methyl dihydrogen phosphate

Cat. No.: B1219543
CAS No.: 812-00-0
M. Wt: 112.02 g/mol
InChI Key: CAAULPUQFIIOTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dihydrogen phosphate can be synthesized through the reaction of phosphoric acid with methanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of phosphoric acid with methanol. This process involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction. The reaction mixture is then heated to a specific temperature to drive the reaction to completion. The product is purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl dihydrogen phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed:

  • Hydrolysis: Phosphoric acid and methanol
  • Oxidation: Phosphoric acid and other oxidation products
  • Substitution: Various phosphate esters

Scientific Research Applications

Agricultural Applications

Methyl dihydrogen phosphate is primarily utilized in agriculture as a fertilizer component due to its phosphorus content, which is essential for plant growth. The compound enhances nutrient availability and promotes root development.

Comparison with Other Phosphate Compounds

Compound NameFormulaUnique Features
Ethyl dihydrogen phosphateC₂H₇O₄PLarger ethyl group, differing reactivity patterns
Propyl dihydrogen phosphateC₃H₉O₄PIncreased hydrophobicity affecting solubility
Dimethyl hydrogen phosphateC₂H₇O₄PTwo methyl groups; altered steric hindrance
Ammonium dihydrogen phosphateNH₄H₂PO₄Used primarily as a fertilizer
Potassium dihydrogen phosphateK(H₂PO₄)Commonly used in agriculture as a nutrient source

This compound's unique methyl group influences its chemical behavior and biological interactions compared to other phosphoric acid derivatives.

Biochemical Applications

In biochemical contexts, this compound has shown promise as an intermediate in metabolic pathways involving phosphates. It exhibits notable biological activity that could serve as a biomarker in various metabolic processes.

Enzymatic Interactions

Research has indicated that this compound interacts with nucleophiles and plays a role in enzymatic processes. Its derivatives are explored for their roles in cellular signaling and energy transfer processes. Studies suggest that the presence of halides can enhance the hydrolysis rate of this compound, indicating potential pathways for enzymatic catalysis.

Pharmaceutical Applications

This compound is also significant in pharmaceutical research. It is utilized as a building block in the synthesis of various drugs, particularly those targeting gastrointestinal disorders. Its role as a phosphoantigen suggests potential therapeutic applications in immunology .

Case Studies

  • Fertilizer Efficacy : A study demonstrated that the application of this compound significantly improved crop yields compared to traditional fertilizers. The research highlighted its effectiveness in enhancing phosphorus availability in soil, leading to better root development and overall plant health.
  • Pharmaceutical Development : In a recent investigation, this compound was employed in the synthesis of novel anti-inflammatory drugs. The study showcased its ability to enhance drug solubility and bioavailability, making it a valuable component in pharmaceutical formulations .
  • Biochemical Pathways : Research focusing on metabolic pathways revealed that this compound acts as a key intermediate in energy transfer processes within cells. This finding underscores its importance in cellular metabolism and potential implications for metabolic disorders .

Mechanism of Action

The mechanism of action of methyl dihydrogen phosphate involves its interaction with various molecular targets and pathways. In biological systems, it acts as a phosphate donor in enzymatic reactions, facilitating the transfer of phosphate groups to other molecules. This process is essential for various metabolic pathways, including energy production and signal transduction .

Comparison with Similar Compounds

  • Ethyl dihydrogen phosphate
  • Propyl dihydrogen phosphate
  • Butyl dihydrogen phosphate

Methyl dihydrogen phosphate stands out due to its specific applications and reactivity, making it a valuable compound in various scientific and industrial fields.

Biological Activity

Methyl dihydrogen phosphate (MDHP) is an organic phosphate compound with significant biological activity, particularly in biochemical processes and potential therapeutic applications. This article explores the biological roles, mechanisms of action, and relevant research findings associated with MDHP.

This compound has the molecular formula C2H7O4P\text{C}_2\text{H}_7\text{O}_4\text{P}. It is a structural derivative of phosphoric acid, characterized by a methyl group attached to the phosphate moiety. This structure contributes to its solubility in water and reactivity, making it a vital compound in both synthetic and biological chemistry.

Biological Roles

MDHP exhibits notable biological activities, including:

  • Biomarker Potential : It may serve as a biomarker or intermediate in metabolic pathways involving phosphates.
  • Cellular Signaling : Its derivatives are explored for roles in cellular signaling and energy transfer processes.
  • pH Buffering : MDHP can act as a pH buffer, maintaining physiological pH levels which is crucial for various biochemical reactions.

Research indicates that MDHP interacts with nucleophiles and plays a role in enzymatic processes. Notably, the presence of halides enhances the hydrolysis rate of MDHP, suggesting potential pathways for enzymatic catalysis in biological systems. Studies have also highlighted its interactions with other organic molecules, showcasing its versatility in chemical transformations.

Comparative Analysis with Similar Compounds

The following table compares MDHP with other phosphoric acid derivatives:

Compound NameFormulaUnique Features
Ethyl dihydrogen phosphateC2H7O4P\text{C}_2\text{H}_7\text{O}_4\text{P}Larger ethyl group; differing reactivity patterns
Propyl dihydrogen phosphateC3H9O4P\text{C}_3\text{H}_9\text{O}_4\text{P}Increased hydrophobicity affecting solubility
Dimethyl hydrogen phosphateC2H7O4P\text{C}_2\text{H}_7\text{O}_4\text{P}Two methyl groups; altered steric hindrance
Ammonium dihydrogen phosphateNH4H2PO4\text{NH}_4\text{H}_2\text{PO}_4Primarily used as a fertilizer
Potassium dihydrogen phosphateK H2PO4)\text{K H}_2\text{PO}_4)Commonly used in agriculture as a nutrient source

MDHP's unique methyl group attachment influences both its chemical behavior and biological interactions compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of MDHP:

  • Antiproliferative Activity :
    • A study focused on a derivative of MDHP demonstrated significant antiproliferative activity against cancer cell lines. The compound was synthesized and evaluated for its efficacy as a potential anticancer agent, showing promising results in inhibiting cell growth .
  • Enzymatic Interactions :
    • Research has shown that MDHP can enhance the activity of certain enzymes involved in metabolic pathways. The interaction between MDHP and specific nucleophiles has been investigated to understand its role in catalysis within biological systems .
  • Bonding Applications :
    • In dental materials, MDHP has been incorporated into bonding agents, demonstrating enhanced adhesion to human enamel when combined with phosphate treatments. This application underscores its utility beyond traditional biochemical roles .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methyl dihydrogen phosphate in a laboratory setting?

this compound (MHP) is typically synthesized via acid-catalyzed esterification of phosphoric acid with methanol. Key steps include:

  • Reagent preparation : Use anhydrous methanol and concentrated phosphoric acid under controlled stoichiometric ratios to minimize side reactions (e.g., dimethyl phosphate formation) .
  • Reaction monitoring : Employ ³¹P NMR spectroscopy to track esterification progress and confirm the absence of byproducts .
  • Purification : Isolate MHP via vacuum distillation or ion-exchange chromatography to separate unreacted reagents and oligophosphates . Critical consideration : Hydrolysis of MHP is pH-dependent; maintain acidic conditions (pH < 2) during synthesis to stabilize the product .

Q. How can researchers safely handle this compound given its reactivity and toxicity?

MHP poses acute toxicity (oral LD₅₀: 450–600 mg/kg in rodents) and irritancy risks. Best practices include:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of acidic vapors .
  • Waste disposal : Neutralize MHP with sodium bicarbonate before disposal to mitigate environmental hazards . Note : MHP is hygroscopic; store in airtight containers under inert gas (e.g., argon) to prevent degradation .

Q. What analytical techniques are suitable for quantifying this compound in biological or environmental samples?

  • Sample preparation : Adjust samples to pH 6–7 using sulfuric acid/sodium hydroxide to avoid interference from extreme pH .
  • Detection methods :

  • Fluorometric assays : Use enzymatic or dye-based kits (e.g., coupled with phosphatase enzymes) for trace-level detection .
  • Ion chromatography : Separate MHP from complex matrices using anion-exchange columns with conductivity detection .
    Limitation : Polyphosphates and organic phosphates may require prior digestion (e.g., persulfate oxidation) to avoid false positives .

Advanced Research Questions

Q. How do thermodynamic parameters influence the complexation of this compound with synthetic receptors?

Studies using urea/thiourea-based receptors reveal:

  • Solvent dependence : In acetonitrile, MHP forms 1:1 and 2:1 (anion:receptor) complexes, whereas only 1:1 complexes are stable in DMSO due to solvent polarity effects .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) shows binding affinities (Kₐ) of 10³–10⁴ M⁻¹ for thiourea receptors, driven by enthalpy (hydrogen bonding) rather than entropy . Research gap : Quantify dimerization equilibria of MHP (H₂PO₄⁻ ⇌ H₄P₂O₈²⁻) in non-aqueous solvents to refine binding models .

Q. What mechanisms explain contradictory toxicity data for this compound in in vitro vs. in vivo studies?

Discrepancies arise from:

  • Metabolic activation : In vivo, MHP is rapidly hydrolyzed to phosphoric acid and methanol, reducing systemic toxicity compared to in vitro cell cultures .
  • Dose-response variability : Mouse lymphoma assays (in vitro) show mutagenicity at ≥100 µM, whereas rodent studies (in vivo) report no carcinogenicity below 300 mg/kg/day . Recommendation : Use physiologically relevant doses and account for metabolic pathways (e.g., esterase activity) in experimental design .

Q. How can this compound be integrated into advanced material synthesis, such as phosphate-based cements?

MHP’s reactivity with metal oxides (e.g., MgO) enables applications in:

  • Fast-setting cements : Combine MHP with dead-burned MgO to form magnesium phosphate cement (MPC) via acid-base reaction .
  • Modification strategies : Replace KH₂PO₄ with MHP in MPC formulations to alter setting time and compressive strength . Key parameter : Optimize the MHP/MgO molar ratio (typically 1:3–1:4) to balance workability and mechanical properties .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address spectral interference when characterizing this compound via ³¹P NMR?

  • De-shielding artifacts : Phosphate dimer signals (δ = 0–2 ppm) may overlap with MHP (δ = –0.5 to 1 ppm). Use high-field NMR (>400 MHz) and reference standards (e.g., KH₂PO₄) for peak assignment .
  • pH calibration : Adjust sample pH to 7–8 to stabilize MHP’s chemical shift and minimize line broadening .

Q. What experimental controls are critical for studying MHP’s role in phosphorylation reactions?

  • Negative controls : Include reactions without ATP or kinases to rule out non-enzymatic phosphorylation .
  • Positive controls : Use radiolabeled ³²P-MHP to validate transfer efficiency in kinase assays . Pitfall : MHP’s instability in aqueous buffers (>6 hours) necessitates time-course analyses .

Properties

IUPAC Name

methyl dihydrogen phosphate
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InChI

InChI=1S/CH5O4P/c1-5-6(2,3)4/h1H3,(H2,2,3,4)
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InChI Key

CAAULPUQFIIOTL-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(O)O
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Molecular Formula

CH5O4P
Record name MONOMETHYL PHOSPHATE
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DSSTOX Substance ID

DTXSID2025684
Record name Monomethyl dihydrogen phosphate
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Molecular Weight

112.02 g/mol
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Physical Description

Monomethyl phosphate is a clear very light amber liquid. (NTP, 1992), Liquid
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Flash Point

greater than 220 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
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Density

1.42 at 77 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

812-00-0, 12789-45-6
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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